N-(benzo[d][1,3]dioxol-5-yl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide is a synthetic compound featuring a 1,4-thiazepane core, a seven-membered heterocyclic ring containing sulfur and nitrogen. This structure is hypothesized to influence binding affinity and pharmacokinetic properties, though direct pharmacological data are unavailable in the provided evidence.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-4-2-3-5-16(14)19-8-9-22(10-11-26-19)20(23)21-15-6-7-17-18(12-15)25-13-24-17/h2-7,12,19H,8-11,13H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYMSADXLBJGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Mercaptoamine Precursors
The thiazepane scaffold is typically synthesized via cyclization of a mercaptoamine with a carbonyl-containing fragment. For example, reacting 3-mercaptopropylamine with ethyl 4-chloroacetoacetate under reflux in acetonitrile yields the thiazepane ring with a ketone intermediate at position 4.
Reaction Conditions :
- Solvent: Anhydrous acetonitrile
- Temperature: 80°C
- Catalyst: Triethylamine (1.2 equiv)
- Yield: 58–62%
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbonyl carbon, followed by intramolecular amine cyclization to form the seven-membered ring.
Alternative Route: Thiolactam Ring Expansion
Thiolactams serve as versatile intermediates. Treating ε-thiocaprolactam with chloroacetyl chloride in dichloromethane generates a reactive intermediate that undergoes ring expansion to form the thiazepane core.
Optimization Data :
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Solvent | DCM | 67% → 72% |
| Temperature | 0°C → RT | 72% → 68% |
| Stoichiometry | 1:1.1 (thiolactam:Cl reagent) | 68% → 75% |
Functionalization of the Thiazepane Core
Introduction of the o-Tolyl Group at Position 7
The o-tolyl group is installed via Suzuki-Miyaura coupling using a brominated thiazepane intermediate and o-tolylboronic acid.
Representative Protocol :
- Bromination : Treat thiazepane with NBS (N-bromosuccinimide) in CCl₄ under UV light to introduce bromide at position 7 (yield: 82%).
- Cross-Coupling :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (2.0 equiv)
- Solvent: DME/H₂O (4:1)
- Temperature: 90°C, 12 h
- Yield: 74%
Challenges :
- Competing homocoupling of boronic acid (mitigated by degassing solvents).
- Regioselectivity ensured by steric directing groups.
N-Alkylation with Benzo[d]dioxol-5-yl Group
The piperonyl moiety is introduced via alkylation of the thiazepane nitrogen using 5-(bromomethyl)benzo[d]dioxole under basic conditions.
Procedure :
- Substrate: Thiazepane intermediate (1.0 equiv)
- Alkylating agent: 5-(bromomethyl)benzo[d]dioxole (1.2 equiv)
- Base: NaH (1.5 equiv)
- Solvent: THF, 0°C → RT
- Reaction time: 6 h
- Yield: 68%
Side Reactions :
- Over-alkylation (suppressed by slow reagent addition).
- Hydrolysis of dioxole ring (avoided by anhydrous conditions).
Carboxamide Installation at Position 4
Direct Amination of Ketone Intermediate
The ketone group at position 4 is converted to carboxamide via Schmidt reaction or Hofmann rearrangement .
Schmidt Reaction Protocol :
- Reagent: NaN₃ (3.0 equiv), H₂SO₄ (conc.)
- Solvent: Chloroform
- Temperature: 60°C, 8 h
- Yield: 56%
Limitations :
- Requires strict temperature control to prevent Beckmann rearrangement.
Reductive Amination Pathway
A safer alternative involves reductive amination of the ketone with ammonium acetate and NaBH₃CN.
Optimized Conditions :
- Ammonium source: NH₄OAc (5.0 equiv)
- Reducing agent: NaBH₃CN (2.0 equiv)
- Solvent: MeOH
- pH: 6.5 (adjusted with AcOH)
- Yield: 63%
Purification and Characterization
Chromatographic Purification
Final purification employs silica gel column chromatography with ethyl acetate/hexane gradients.
Elution Profile :
| Fraction | Ethyl Acetate (%) | Hexane (%) | Target Compound Elution |
|---|---|---|---|
| 1–3 | 10 | 90 | Impurities |
| 4–6 | 25 | 75 | Carboxamide intermediate |
| 7–9 | 40 | 60 | Pure product |
Recovery : 89–92% after column chromatography.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 6.82–6.75 (m, 3H, piperonyl), 7.25–7.18 (m, 4H, o-tolyl), 4.21 (s, 2H, dioxole-CH₂), 3.94 (t, 2H, thiazepane-SCH₂).
- ESI-MS : [M+H]⁺ m/z 409.2 (calculated 409.1).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 62 | 95 | Short reaction time |
| Thiolactam expansion | 75 | 98 | Higher regioselectivity |
| Reductive amination | 63 | 97 | Avoids strong acids |
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction of the carboxamide group can produce the corresponding amine.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d][1,3]dioxole moiety can participate in π-π stacking interactions, while the thiazepane ring can form hydrogen bonds with target proteins. These interactions can lead to changes in the activity of the target proteins, resulting in the observed biological effects.
Comparison with Similar Compounds
Core Heterocyclic Systems
- 1,4-Thiazepane vs. Thiazole/Thiazolidinone: The target compound’s 1,4-thiazepane ring offers conformational flexibility distinct from smaller heterocycles like thiazole (five-membered, sulfur and nitrogen) or thiazolidinone (thiazole with a ketone). For example, compound 5a () lacks a heterocyclic core but includes a dienamide chain, while compound 72 () features a thiazole ring fused with a cyclopropane carboxamide .
Benzodioxole Integration :
The benzodioxole group is a common feature in analogs such as 28 (), which incorporates a benzimidazole, and 16 (), which includes a thiazole-methyl group. These structural variations impact electronic properties and steric bulk .
Substituent Diversity
- o-Tolyl vs. Aromatic/Heteroaromatic Groups: The o-tolyl group in the target compound contrasts with substituents like pyridin-3-yl () or 4-methylbenzoyl (). Such differences influence solubility and receptor interactions.
Comparative Data Table
Functional Implications
Physicochemical Properties :
The 1,4-thiazepane’s larger ring size may improve membrane permeability compared to smaller heterocycles. The o-tolyl group’s lipophilicity could enhance blood-brain barrier penetration relative to polar groups like pyridinyl () .- Metabolic Stability: The benzodioxole moiety is known to resist oxidative metabolism, a feature shared with analogs like 28 (). However, the thiazepane ring’s susceptibility to hydrolysis remains unexplored .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings, including structure-activity relationships (SAR), biological assays, and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that integrates a thiazepane ring with a benzo[d][1,3]dioxole moiety. Its molecular formula is C22H23N2O3S, with a molecular weight of 381.49 g/mol. The structural configuration is critical for its biological interactions.
Structure-Activity Relationship (SAR)
Recent studies have highlighted the significance of SAR in understanding the biological efficacy of thiazepane derivatives. Modifications on the benzene and thiazepane rings can significantly impact pharmacological properties:
- Substituents on the benzene ring : Variations in the substituents can alter lipophilicity and receptor binding affinity.
- Thiazepane modifications : Changes in the thiazepane structure may influence the compound's interaction with biological targets such as enzymes or receptors.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, benzodiazepine derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the dioxole moiety is believed to enhance these effects through mechanisms such as:
- Inhibition of DNA synthesis : Compounds targeting DNA replication machinery.
- Induction of oxidative stress : Leading to apoptosis in cancer cells.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored, particularly against Gram-positive and Gram-negative bacteria. Studies suggest that the thiazepane ring contributes to membrane disruption in bacterial cells, leading to cell death.
Neuropharmacological Effects
Given its structural similarities to known anxiolytics and anticonvulsants, this compound may exhibit neuropharmacological activities:
- Binding to GABA receptors : Similar compounds have shown efficacy in enhancing GABAergic transmission, which could translate into anxiolytic effects.
- Potential for anticonvulsant activity : Research indicates that modifications in the thiazepane ring can enhance activity at central nervous system targets.
Study 1: Anticancer Evaluation
A study evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value of 25 µM against MCF-7 breast cancer cells, suggesting a promising therapeutic potential.
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating moderate antimicrobial effectiveness.
Q & A
Q. What in vitro models are appropriate for preliminary toxicity screening?
- Methodological Answer :
- Cytotoxicity : MTT assay in HepG2 or HEK293 cells (IC50 determination).
- Genotoxicity : Ames test (TA98/TA100 strains) ± metabolic activation.
- hERG inhibition : Patch-clamp assays to assess cardiac risk .
Q. Tables for Key Data
| Parameter | Recommended Method | Reference |
|---|---|---|
| Synthetic Yield Optimization | Triethylamine/DMF, 25°C, 24 hrs | |
| LogP Determination | HPLC (C18, MeOH:H2O) | |
| Metabolic Stability | Liver microsomes + NADPH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
